3'-p-Hydroxy Paclitaxel

Description

Background and Significance within Taxane (B156437) Research

The investigation of 3'-p-Hydroxy Paclitaxel (B517696) is deeply rooted in the extensive research surrounding taxanes, a class of diterpenes originally derived from the yew tree. hmdb.ca Paclitaxel, the parent compound, is a cornerstone in the treatment of various cancers. scholarsresearchlibrary.com Understanding its metabolic fate is paramount to optimizing its therapeutic use.

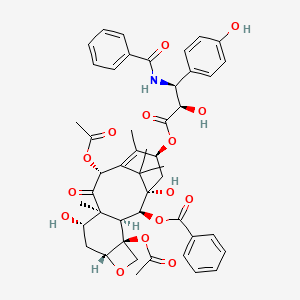

3'-p-Hydroxy Paclitaxel is chemically classified as a metabolite of Paclitaxel. hmdb.cascbt.compharmgkb.org It is formed in the liver through a hydroxylation reaction at the para-position of the C-3' phenyl ring of the Paclitaxel molecule. scholarsresearchlibrary.com This metabolic process is primarily facilitated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. scholarsresearchlibrary.comfda.goviosrjournals.org In vitro studies using human liver microsomes have confirmed the role of CYP3A4 in the formation of 3'-p-Hydroxy Paclitaxel, alongside other metabolites. fda.gov It is considered a minor metabolite compared to 6α-hydroxypaclitaxel, which is formed by the CYP2C8 isozyme. fda.govnih.gov The chemical structure of 3'-p-Hydroxy Paclitaxel differs from its parent compound by the addition of a hydroxyl group, which increases the molecule's polarity. scholarsresearchlibrary.com This alteration influences its physicochemical properties. scholarsresearchlibrary.com

The identification of Paclitaxel's metabolites followed the discovery and development of the parent drug itself, which was first isolated in 1967. hmdb.ca As Paclitaxel entered clinical trials and its use became more widespread, researchers began to investigate its metabolic fate in the human body. researchgate.net Early studies in the 1990s identified the major metabolic products of Paclitaxel in human bile and plasma, which included 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel (B27951), and 6α,3'-p-dihydroxypaclitaxel. vumc.nlnih.gov The development of sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), has been instrumental in the accurate detection and quantification of these metabolites in biological samples. vumc.nlnih.gov These advancements have enabled more detailed pharmacokinetic studies and a deeper understanding of the metabolic profile of Paclitaxel. nih.govnih.gov

Research Rationale and Open Questions

Another key area of investigation is the inter-individual variability in its formation. Researchers are exploring how genetic differences in CYP3A4 activity influence the levels of 3'-p-Hydroxy Paclitaxel and whether this correlates with treatment outcomes. scholarsresearchlibrary.com This line of inquiry is crucial for the development of personalized medicine approaches for Paclitaxel therapy.

Scope and Objectives of Academic Inquiry

The scope of academic research on 3'-p-Hydroxy Paclitaxel is multifaceted, encompassing analytical chemistry, pharmacology, and clinical research. A primary objective is the development and validation of robust and sensitive bioanalytical methods for its quantification in various biological matrices, such as plasma and tissue samples. nih.gov

Clinical research objectives focus on correlating the pharmacokinetic parameters of 3'-p-Hydroxy Paclitaxel with clinical outcomes in patients receiving Paclitaxel. This includes investigating the relationship between metabolite levels and treatment efficacy, as well as the incidence and severity of adverse effects. The ultimate goal of this academic inquiry is to integrate the knowledge of Paclitaxel's metabolism into clinical practice to improve the safety and effectiveness of this important anticancer drug.

Properties

Molecular Formula |

C47H51NO15 |

|---|---|

Molecular Weight |

869.9 g/mol |

IUPAC Name |

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1 |

InChI Key |

XKSMHFPSILYEIA-YUKVPPSFSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of 3 P Hydroxy Paclitaxel

Synthetic Routes for 3'-p-Hydroxy Paclitaxel (B517696)

The generation of 3'-p-hydroxy paclitaxel can be achieved through semi-synthesis starting from natural precursors or via a more complex total synthesis approach. The choice of route depends on the availability of starting materials and the desired scale of production.

Semi-synthesis is the most common and practical approach for producing paclitaxel and its derivatives. This method leverages the abundance of advanced intermediates that can be extracted from renewable sources of the yew tree (genus Taxus), such as the needles and twigs. nih.gov The most common precursors for the semi-synthesis of paclitaxel are baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB). nih.govbio-conferences.org The latter is found in larger quantities than paclitaxel itself in the European yew (Taxus baccata). wikipedia.org

The core of the semi-synthetic strategy involves the esterification of the C-13 hydroxyl group of the baccatin III core with a protected side chain. For 3'-p-hydroxy paclitaxel, this requires a side chain that already contains the p-hydroxyphenyl group, or a group that can be readily converted to it. A key challenge in this process is the selective protection of other reactive hydroxyl groups on the baccatin III core, particularly at the C-7 position. google.com

A general semi-synthetic route can be summarized as follows:

Extraction and Isolation: Baccatin III or 10-deacetylbaccatin III is extracted from yew biomass. If 10-DAB is used, it is first converted to baccatin III.

Protection: The C-7 hydroxyl group of baccatin III is selectively protected to prevent it from reacting in the subsequent coupling step.

Side-Chain Coupling: The protected baccatin III is coupled with a suitably protected N-benzoyl-3-(4-hydroxyphenyl)isoserine side chain.

Deprotection: The protecting groups on the C-7 hydroxyl and the p-hydroxy group of the side chain are removed to yield the final product, 3'-p-hydroxy paclitaxel.

| Precursor | Source | Key Advantage |

|---|---|---|

| Baccatin III | Taxus species (e.g., Taxus baccata) | Closer in structure to the final product. |

| 10-Deacetylbaccatin III (10-DAB) | Taxus species (e.g., Taxus baccata) | More abundant than baccatin III and paclitaxel. nih.govwikipedia.org |

The total synthesis of paclitaxel is a monumental challenge in organic chemistry due to its complex, polycyclic structure, which includes a tetracyclic core and multiple stereocenters. wikipedia.orgchemeurope.com Consequently, the total synthesis of 3'-p-hydroxy paclitaxel is also a highly complex undertaking and is generally not used for production, but rather serves as a demonstration of synthetic prowess and allows for the creation of analogues not accessible through semi-synthesis. wikipedia.orgchemeurope.com

Several research groups have successfully completed the total synthesis of paclitaxel, with the first being accomplished in 1994. wikipedia.org These synthetic routes are often lengthy and low-yielding, making them commercially unviable for large-scale production. A total synthesis of 3'-p-hydroxy paclitaxel would follow a similar convergent strategy, where the complex baccatin III core and the modified side chain are synthesized separately and then joined together in the final stages.

Key considerations for the total synthesis of 3'-p-hydroxy paclitaxel include:

Construction of the Tetracyclic Core: Building the ABCD ring system of the baccatin III core with the correct stereochemistry is a major hurdle. wikipedia.orgnih.gov

Synthesis of the Side Chain: A stereoselective synthesis of the N-benzoyl-3-(4-hydroxyphenyl)isoserine side chain is required.

Esterification and Deprotection: The final steps involve the coupling of the core and the side chain, followed by the removal of all protecting groups.

Several key chemical transformations are central to the synthesis of 3'-p-hydroxy paclitaxel, whether through semi-synthetic or total synthetic routes.

Hydroxylation: The introduction of the hydroxyl group at the para-position of the C-3' phenyl ring is the defining feature of this metabolite. In a synthetic context, this can be achieved by using a starting material for the side chain that already contains a protected hydroxyl group, such as 4-hydroxybenzaldehyde. In the context of biosynthesis, this step is catalyzed by specific hydroxylase enzymes. frontiersin.orgnih.gov

Acetylation: The acetylation of the C-10 hydroxyl group is a crucial step in converting 10-deacetylbaccatin III into baccatin III, a more advanced precursor for semi-synthesis. nih.gov This reaction is typically carried out using an acetylating agent in the presence of a base. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is responsible for this transformation in the biosynthetic pathway. nih.govigem.org

Benzoylation: The attachment of the benzoyl group to the amino function of the C-13 side chain is a final and critical step for the biological activity of paclitaxel and its analogues. nih.gov In chemical synthesis, this is typically achieved by reacting the amino group with benzoyl chloride or another benzoylating agent. In the biosynthesis of paclitaxel, this step is catalyzed by the enzyme 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT). nih.govnih.gov

| Reaction | Description | Relevance to 3'-p-Hydroxy Paclitaxel Synthesis |

|---|---|---|

| Hydroxylation | Introduction of a hydroxyl (-OH) group. | Essential for creating the p-hydroxy moiety on the C-3' phenyl side chain. |

| Acetylation | Introduction of an acetyl group. | Used to convert 10-DAB to baccatin III, a key precursor. nih.gov |

| Benzoylation | Introduction of a benzoyl group. | Necessary for the formation of the N-benzoyl side chain. nih.gov |

Synthesis of Labeled Analogues for Research Applications

Isotopically labeled analogues of 3'-p-hydroxy paclitaxel are invaluable tools for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry assays.

The synthesis of deuterated 3'-p-hydroxy paclitaxel, such as the d5-labeled version where the five hydrogens on the N-benzoyl group are replaced with deuterium, requires the use of deuterated reagents in the synthetic sequence. This is typically accomplished during the semi-synthesis by using a deuterated side-chain precursor.

The synthesis would involve:

Preparation of Deuterated Benzoyl Chloride (d5-Benzoyl Chloride): This reagent is prepared from deuterated benzene.

Synthesis of the Deuterated Side Chain: The d5-benzoyl chloride is used to benzoylate the amino group of the 3-(4-hydroxyphenyl)isoserine precursor, resulting in a d5-labeled side chain.

Coupling and Deprotection: The deuterated side chain is then coupled to the baccatin III core, followed by deprotection, to yield 3'-p-hydroxy paclitaxel-d5.

Isotopic labeling is the technique of replacing an atom in a molecule with one of its isotopes. wikipedia.org For 3'-p-hydroxy paclitaxel, deuterium (²H or D) is a commonly used stable isotope for labeling.

Common methodologies for isotopic labeling that can be applied to the synthesis of deuterated 3'-p-hydroxy paclitaxel include:

Use of Labeled Precursors: This is the most straightforward approach, where a commercially available or synthetically prepared isotopically labeled starting material (e.g., d5-benzoyl chloride) is incorporated into the synthesis. biomedres.us

Catalytic Deuteration: This method involves the use of deuterium gas (D₂) and a metal catalyst (e.g., palladium on carbon) to reduce a double or triple bond, thereby introducing deuterium atoms into the molecule. unimi.it This could be used to label specific positions in the molecule if a suitable unsaturated precursor is available.

Hydrogen-Deuterium Exchange: In some cases, acidic or basic conditions can be used to exchange protons on a molecule with deuterium from a deuterated solvent (e.g., D₂O or CD₃OD). wikipedia.org This method is generally less specific and may not be suitable for complex molecules like paclitaxel derivatives due to the potential for side reactions and degradation.

Chemical Modifications and Generation of Related Analogues of 3'-p-Hydroxy Paclitaxel

The generation of 3'-p-Hydroxy Paclitaxel and its related analogues is a complex process rooted in the broader field of taxane (B156437) chemistry. As a major metabolite of Paclitaxel, 3'-p-Hydroxy Paclitaxel is formed in vivo through the enzymatic hydroxylation of the C-3' phenyl ring, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4 scholarsresearchlibrary.comacs.org. However, the chemical synthesis of this specific metabolite and its derivatives requires targeted strategies that address the molecule's structural complexity and stereochemical sensitivity. The primary approach involves semi-synthesis, starting from advanced, naturally-derived precursors like baccatin III.

Structure-Directed Synthesis of Derivatives

The chemical synthesis of 3'-p-Hydroxy Paclitaxel has been accomplished through a structure-directed, semi-synthetic approach starting from a protected baccatin III core. This strategy hinges on the creation of a specific side-chain precursor, an N-acyl β-lactam, which already contains the desired p-hydroxyphenyl group. This method allows for the precise installation of the complex side-chain onto the C-13 hydroxyl group of the taxane core acs.org.

The synthesis of the key β-lactam intermediate is a multi-step process designed to build the required functionality and stereochemistry. A notable synthesis involves an asymmetric ester enolate-imine cyclocondensation reaction. In this process, a suitable glycolate is reacted with an N-(trimethylsilyl)benzaldimine bearing a protected hydroxyl group at the para position of the phenyl ring. This reaction yields the desired β-lactam with the p-hydroxyphenyl moiety acs.org. Subsequent acylation of the β-lactam, for instance with benzoyl chloride, provides the activated N-benzoyl β-lactam necessary for the coupling reaction acs.org.

The final key step is the coupling of this specialized β-lactam with a protected baccatin III derivative, such as 7-(triethylsilyl)baccatin III. The reaction is typically mediated by a strong base, like sodium hydride, to facilitate the acylation of the C-13 hydroxyl group. Following the successful attachment of the side-chain, deprotection steps are carried out to remove the protecting groups from the C-7 position on the baccatin core and the hydroxyl group on the 3'-phenyl ring, yielding 3'-p-Hydroxy Paclitaxel acs.org. This structure-directed approach, where the final analogue's unique feature (the p-hydroxy group) is incorporated into a key building block before its attachment to the main scaffold, is a cornerstone of synthesizing complex paclitaxel derivatives.

Table 1: Key Intermediates in the Semi-Synthesis of 3'-p-Hydroxy Paclitaxel

| Compound Name | Role in Synthesis |

|---|---|

| 7-(triethylsilyl)baccatin III | Protected taxane core |

| N-benzoyl-4-(p-hydroxyphenyl)azetidin-2-one (protected) | Side-chain precursor containing the p-hydroxyphenyl moiety |

Stereochemical Considerations in Synthesis

The synthesis of 3'-p-Hydroxy Paclitaxel and its analogues is governed by stringent stereochemical requirements. The paclitaxel molecule contains eleven stereocenters, and its biological activity is highly dependent on the precise three-dimensional arrangement of its functional groups. Of particular importance are the stereocenters on the C-13 side chain, specifically at the C-2' and C-3' positions, which must possess the (2'R, 3'S) configuration for optimal activity acs.org.

Achieving this specific stereochemistry is a central challenge in the synthesis of the side-chain precursor. The use of chiral auxiliaries or asymmetric catalysis is essential. For instance, the enolate-imine cyclocondensation reaction to form the β-lactam ring is a critical step where stereocontrol is exerted acs.org. The selection of chiral ligands and reaction conditions is crucial to ensure the formation of the desired stereoisomer in high enantiomeric excess acs.org. The inherent stereochemistry of the β-lactam precursor dictates the final stereochemistry at the C-2' and C-3' positions of the paclitaxel analogue upon its coupling with the baccatin III core acs.orgacs.org.

Furthermore, the coupling reaction itself must proceed without epimerization at any of the existing chiral centers on either the baccatin III core or the β-lactam side-chain. The C-13 hydroxyl group of baccatin III is sterically hindered, making the esterification reaction challenging google.com. The reaction conditions, including the choice of base and solvent, must be carefully optimized to facilitate the coupling while preserving the stereochemical integrity of the entire molecule. The successful synthesis of 3'-p-Hydroxy Paclitaxel demonstrates that these significant stereochemical hurdles can be overcome through carefully designed synthetic routes that control the formation of each chiral center.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3'-p-Hydroxy Paclitaxel |

| Paclitaxel |

| Baccatin III |

| 7-(triethylsilyl)baccatin III |

| 10-deacetylbaccatin III |

| N-(trimethylsilyl)benzaldimine |

| N-benzoyl β-lactam |

| Benzoyl chloride |

Metabolism and Biotransformation Pathways of Paclitaxel Leading to 3 P Hydroxy Paclitaxel

Enzymatic Formation of 3'-p-Hydroxy Paclitaxel (B517696)

The creation of 3'-p-hydroxy paclitaxel from its parent compound, paclitaxel, is an enzymatic process. This conversion is a key step in the metabolic cascade of paclitaxel.

The hepatic metabolism of paclitaxel is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.govscholarsresearchlibrary.com Specifically, two main isoforms, CYP3A4 and CYP2C8, are responsible for the hydroxylation of paclitaxel, which results in the formation of its primary metabolites. acs.orgfigshare.comnih.govnih.gov

The cytochrome P450 isozyme CYP3A4 is principally responsible for catalyzing the formation of 3'-p-hydroxy paclitaxel. scholarsresearchlibrary.comnih.gov This metabolic reaction is an aromatic hydroxylation that occurs at the para-position of the phenyl ring located at the 3'-carbon of the paclitaxel molecule. scholarsresearchlibrary.comacs.org Interestingly, in certain tissues such as colorectal cancer, 3'-p-hydroxypaclitaxel (B27951) has been identified as the main metabolite. nih.gov The formation of a structurally similar metabolite of docetaxel, another taxane (B156437) drug, through hydroxylation at the p-hydroxy-phenyl C3' position is also mediated by CYP3A and shows a strong correlation with the production of 3'-p-hydroxy paclitaxel. nih.gov

While CYP3A4 is specific for the production of 3'-p-hydroxy paclitaxel, the CYP2C8 isoform is responsible for the formation of another major metabolite, 6α-hydroxypaclitaxel. acs.orgnih.gov This reaction is an alkane hydroxylation that takes place at the 6-carbon position of the paclitaxel structure. acs.org In many instances, 6α-hydroxypaclitaxel is the more abundant metabolite. nih.gov However, a "shifting phenomenon" has been observed in the metabolic pathways within the liver of some individuals, leading to a greater production of 3'-p-hydroxypaclitaxel. nih.gov Generally, the formation of 6α-hydroxypaclitaxel is greater than that of 3'-p-hydroxypaclitaxel. nih.gov Both of these primary metabolites can undergo further oxidation to form 6α,3'-p-dihydroxypaclitaxel. nih.govresearchgate.net

| Enzyme | Primary Metabolite | Type of Reaction |

|---|---|---|

| CYP3A4 | 3'-p-Hydroxy Paclitaxel | Aromatic Hydroxylation |

| CYP2C8 | 6α-Hydroxypaclitaxel | Alkane Hydroxylation |

While comprehensive mechanistic studies on the P450-catalyzed metabolism of paclitaxel are not extensive, computational methods have provided significant insights. acs.org Through the use of hybrid quantum mechanics and molecular mechanics (QM/MM) calculations, two main reaction pathways have been proposed for the CYP3A4-catalyzed aromatic hydroxylation of paclitaxel. acs.org One proposed pathway involves the creation of an epoxide intermediate, whereas the other pathway proceeds through a ketone intermediate. figshare.comnih.gov These computational studies are crucial for understanding the selectivity of these enzymatic reactions. figshare.comnih.gov

The co-administration of other drugs can significantly influence the enzymatic activity involved in paclitaxel metabolism. nih.gov In vitro studies utilizing human liver microsomes have demonstrated that various agents can inhibit the formation of 3'-p-hydroxy paclitaxel. nih.gov For example, significant inhibition of the conversion of paclitaxel to both 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel has been observed with the multidrug resistance (MDR) reversing agents R-verapamil and tamoxifen, as well as the anticancer drugs doxorubicin (B1662922) and etoposide (B1684455) (VP-16). nih.gov Doxorubicin shows a specific inhibitory effect on the formation of 3'-p-hydroxypaclitaxel. nih.gov Ketoconazole is a well-established and specific inhibitor of CYP3A4, and by extension, the formation of 3'-p-hydroxy paclitaxel. nih.govnih.gov Furthermore, a study that assessed twelve kinase inhibitors revealed that some, such as bosutinib, preferentially inhibited the CYP3A4 pathway. nih.gov In contrast, nilotinib (B1678881) was identified as a potent inhibitor of both the CYP2C8 and CYP3A4 pathways. nih.gov

| Research Agent | Effect on 3'-p-Hydroxy Paclitaxel Formation | Enzyme Pathway(s) Affected |

|---|---|---|

| R-verapamil | Inhibition | CYP3A4 and CYP2C8 |

| Tamoxifen | Inhibition | CYP3A4 and CYP2C8 |

| Doxorubicin | Specific Inhibition | CYP3A4 |

| Etoposide (VP-16) | Inhibition | CYP3A4 and CYP2C8 |

| Ketoconazole | Specific Inhibition | CYP3A4 |

| Bosutinib | Preferential Inhibition | CYP3A4 |

| Nilotinib | Potent Inhibition | CYP3A4 and CYP2C8 |

Role of Cytochrome P450 Enzymes in Hydroxylation

Metabolic Fate in Preclinical Models

Following its formation, 3'-p-hydroxy paclitaxel, along with 6-alpha-hydroxypaclitaxel and 6-alpha,3'-p-dihydroxypaclitaxel, are the three primary metabolites found in human plasma. nih.gov The hydroxylation process that forms 3'-p-hydroxy paclitaxel is a vital step in the metabolic clearance of the parent drug. scholarsresearchlibrary.com The addition of the hydroxyl group increases the water solubility of the molecule, which in turn facilitates its excretion through the kidneys. scholarsresearchlibrary.com This change in its chemical properties suggests that 3'-p-hydroxy paclitaxel likely has a shorter biological half-life and a different pattern of tissue distribution when compared to paclitaxel. scholarsresearchlibrary.com

Identification of 3'-p-Hydroxypaclitaxel in Animal Biological Samples

The metabolite 3'-p-hydroxypaclitaxel has been successfully identified and quantified in a variety of biological samples from both animal models and humans. These findings are critical for understanding the pharmacokinetics and metabolic fate of paclitaxel. Research has confirmed its presence in plasma, tissue homogenates, and excretory products.

In mice, 3'-p-hydroxypaclitaxel has been detected in plasma, tumor tissues, and feces. nih.govnih.govnih.govmdpi.com Studies utilizing methods like high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) have enabled the sensitive quantification of this metabolite in xenograft nude mice. nih.govnih.govmdpi.comresearchgate.net Similarly, investigations in rats have identified 3'-p-hydroxypaclitaxel in bile, highlighting the importance of the biliary excretion route for paclitaxel and its metabolites. nih.gov In human studies, 3'-p-hydroxypaclitaxel is consistently found in plasma and bile samples. fda.govnih.govresearchgate.net

The following table summarizes the biological samples from various species in which 3'-p-hydroxypaclitaxel has been identified.

| Species | Biological Sample | Analysis Method |

| Mouse | Plasma, Tumor Tissue | HPLC-MS/MS |

| Mouse | Feces | HPLC, Tandem Mass Spectrometry |

| Mouse | Dried Blood Spot | UHPLC-MS/MS |

| Rat | Bile | Not Specified |

| Human | Plasma | HPLC-MS/MS, LC-MS/MS |

| Human | Bile | Not Specified |

Comparison with Other Paclitaxel Metabolites (e.g., 6α-hydroxypaclitaxel, 6α,3'-p-dihydroxypaclitaxel)

Paclitaxel metabolism yields three primary products: 3'-p-hydroxypaclitaxel, 6α-hydroxypaclitaxel, and 6α,3'-p-dihydroxypaclitaxel. fda.gov The formation of these metabolites is catalyzed by different cytochrome P450 isoenzymes, leading to variations in their relative abundance.

The formation of 6α-hydroxypaclitaxel is catalyzed predominantly by the CYP2C8 enzyme. nih.govnih.govcaymanchem.com This metabolite is often considered the principal or major metabolic product of paclitaxel in humans. fda.govresearchgate.net In contrast, 3'-p-hydroxypaclitaxel is formed by the CYP3A4 enzyme and is typically described as a secondary or minor metabolite. researchgate.netugent.be

Both 3'-p-hydroxypaclitaxel and 6α-hydroxypaclitaxel can undergo further metabolism. A subsequent hydroxylation reaction can form the dihydroxylated metabolite, 6α,3'-p-dihydroxypaclitaxel. nih.govchemoprev.org CYP2C8 and CYP3A4 are also involved in this secondary metabolic step. chemoprev.orgdiva-portal.org The presence and concentration of these metabolites can vary significantly among individuals, which may be attributed to genetic variations in the CYP enzymes.

The table below provides a comparison of the key paclitaxel metabolites.

| Metabolite | Precursor | Key Enzyme(s) | Classification |

| 6α-hydroxypaclitaxel | Paclitaxel | CYP2C8 | Major Metabolite |

| 3'-p-hydroxypaclitaxel | Paclitaxel | CYP3A4 | Minor/Secondary Metabolite |

| 6α,3'-p-dihydroxypaclitaxel | 6α-hydroxypaclitaxel or 3'-p-hydroxypaclitaxel | CYP3A4, CYP2C8 | Minor Metabolite |

Molecular and Cellular Mechanisms of Action of 3 P Hydroxy Paclitaxel

Interaction with Microtubule Dynamics

The principal mechanism of action for 3'-p-Hydroxy Paclitaxel (B517696), inherited from its parent compound, is the disruption of microtubule dynamics, which are crucial for various cellular functions, including the maintenance of cell structure and the segregation of chromosomes during mitosis. scholarsresearchlibrary.comwikipedia.org

Microtubules are dynamic polymers composed of tubulin protein subunits that undergo constant assembly (polymerization) and disassembly (depolymerization). nih.govnih.gov 3'-p-Hydroxy Paclitaxel enhances the assembly of tubulin dimers into microtubules. scholarsresearchlibrary.comdrugbank.com This action promotes the formation of excessively stable and nonfunctional microtubule bundles within the cell. drugbank.com By locking the microtubules in a polymerized state, the compound disrupts the delicate equilibrium required for their normal function. nih.gov

A critical aspect of 3'-p-Hydroxy Paclitaxel's activity is its ability to inhibit the depolymerization of microtubules. scholarsresearchlibrary.comdrugbank.com This hyper-stabilization prevents the microtubules from disassembling, a process that is essential for the dynamic reorganization of the cytoskeleton during the cell cycle. drugbank.comwikipedia.org The resulting microtubule complex is unable to disassemble, which severely impairs vital cellular functions, particularly during mitosis. drugbank.com

The stabilizing effect of 3'-p-Hydroxy Paclitaxel is achieved through its direct binding to tubulin, the building block of microtubules. drugbank.com Specifically, it binds to the β-tubulin subunit within the assembled microtubule. wikipedia.orgnih.gov This binding site is located on the inner surface of the microtubule. nih.govmdpi.com While 3'-p-Hydroxy Paclitaxel retains the essential taxane (B156437) core for this interaction, the addition of a hydroxyl group may slightly reduce its binding affinity for tubulin compared to Paclitaxel. scholarsresearchlibrary.com Consequently, higher concentrations of the metabolite may be required to achieve a therapeutic effect similar to that of the parent drug. scholarsresearchlibrary.com

| Compound | Relative Potency | Binding Affinity to Tubulin | Primary Mechanism |

|---|---|---|---|

| Paclitaxel | High | High | Microtubule Stabilization |

| 3'-p-Hydroxy Paclitaxel | Lower than Paclitaxel scholarsresearchlibrary.com | Reduced compared to Paclitaxel scholarsresearchlibrary.com | Microtubule Stabilization scholarsresearchlibrary.com |

Impact on Cell Cycle Progression

By interfering with microtubule dynamics, 3'-p-Hydroxy Paclitaxel has a profound impact on the progression of the cell cycle.

The formation and function of the mitotic spindle, a structure composed of microtubules, is essential for accurate chromosome segregation during cell division. nih.gov The hyper-stabilization of microtubules by 3'-p-Hydroxy Paclitaxel disrupts the normal formation and dynamics of the mitotic spindle. scholarsresearchlibrary.comnih.gov This interference leads to the formation of abnormal microtubule arrays and multiple asters of microtubules during mitosis. drugbank.com As a result, chromosomes cannot align properly at the metaphase plate, which blocks the progression of mitosis. wikipedia.org This disruption triggers a cellular checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle. scholarsresearchlibrary.compharmacology2000.comnih.gov Studies on the parent compound, Paclitaxel, have shown that this arrest can be observed in various cancer cell lines, including prostate and nasopharyngeal carcinoma cells. researchgate.netnih.gov

| Cell Line | Observed Effect | Phase of Arrest |

|---|---|---|

| PC3 (Prostate Cancer) | Arrest observed between 8 and 12 hours researchgate.net | G2/M researchgate.net |

| LNCaP (Prostate Cancer) | Arrest observed between 36 and 48 hours researchgate.net | G2/M researchgate.net |

| AGS (Gastric Cancer) | Dose-dependent increase in G2/M population researchgate.net | G2/M researchgate.net |

| NPC-TW01 (Nasopharyngeal Carcinoma) | Obvious G2/M arrest at 0.1 or 1 µM nih.gov | G2/M nih.gov |

Induction of Apoptosis in Cellular Models

The sustained mitotic arrest caused by 3'-p-Hydroxy Paclitaxel ultimately leads to programmed cell death, or apoptosis. scholarsresearchlibrary.com This is a crucial component of its anticancer activity. The prolonged activation of the mitotic checkpoint due to a defective spindle triggers the apoptotic cascade. wikipedia.org In some cellular models, Paclitaxel has been shown to induce apoptosis by binding to and inhibiting the function of the anti-apoptotic protein Bcl-2. drugbank.com The induction of apoptosis has been observed in various cancer cell lines following treatment with Paclitaxel, including breast cancer, prostate cancer, and gastric cancer cells. nih.govnih.govmdpi.com For example, in AGS gastric cancer cells, Paclitaxel treatment led to the cleavage of caspase-3 and PARP, key events in the apoptotic pathway. nih.gov Similarly, in PC3M prostate cancer cells, Paclitaxel was shown to induce apoptosis in a dose-dependent manner. mdpi.com While studies often focus on the parent compound, the shared mechanism of action implies that 3'-p-Hydroxy Paclitaxel also induces apoptosis as a consequence of the mitotic block it initiates. scholarsresearchlibrary.com

Molecular Pathways Leading to Programmed Cell Death

The addition of a hydroxyl group to the 3'-phenyl ring of paclitaxel results in a reduced binding affinity for tubulin subunits. scholarsresearchlibrary.com This alteration is believed to be the primary reason for the decreased cytotoxic efficacy of 3'-p-Hydroxy Paclitaxel when compared to paclitaxel. scholarsresearchlibrary.com Despite this, it retains the capacity to stabilize microtubules, which is the initial trigger for the apoptotic cascade. scholarsresearchlibrary.com

While specific, detailed studies on the distinct molecular pathways leading to apoptosis solely initiated by 3'-p-Hydroxy Paclitaxel are limited, the mechanism is understood to be analogous to that of paclitaxel. The stabilization of microtubules by 3'-p-Hydroxy Paclitaxel disrupts the mitotic spindle, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle. nih.gov This sustained mitotic arrest is a critical trigger for the intrinsic apoptotic pathway. nih.gov

Key molecular events associated with paclitaxel-induced apoptosis, and by extension, likely for 3'-p-Hydroxy Paclitaxel, include:

Activation of Caspases: The prolonged mitotic arrest triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are central to the dismantling of the cell. nih.govresearchgate.net

Involvement of the Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the intrinsic apoptotic pathway. Microtubule disruption can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, tipping the balance towards apoptosis. nih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 family members leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which then activates caspase-9, leading to the activation of executioner caspases.

Activation of Stress-Activated Protein Kinases (SAPKs): Microtubule disruption is a form of cellular stress that can activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which can contribute to the apoptotic response. nih.gov

The following table summarizes the key molecular players and their roles in the apoptotic pathway induced by microtubule-stabilizing agents like 3'-p-Hydroxy Paclitaxel.

| Component | Role in Apoptosis |

| Microtubules | Primary target; stabilization leads to mitotic arrest. |

| Bcl-2 Family Proteins | Regulate the integrity of the mitochondrial outer membrane. |

| Cytochrome c | Released from mitochondria; essential for apoptosome formation. |

| Caspases | Execute the apoptotic program by cleaving key cellular substrates. |

| JNK/SAPK Pathway | Cellular stress signaling that can promote apoptosis. |

Cellular Uptake and Intracellular Localization Studies

Detailed studies specifically investigating the cellular uptake and intracellular localization of 3'-p-Hydroxy Paclitaxel are not extensively available in the current scientific literature. However, insights can be drawn from the well-documented transport mechanisms of its parent compound, paclitaxel.

The cellular uptake of paclitaxel is a complex process that is not fully elucidated but is known to involve both passive diffusion and carrier-mediated transport. nih.gov A significant factor influencing the intracellular concentration of paclitaxel is the action of efflux pumps, particularly P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. nih.gov P-gp actively transports a wide range of xenobiotics, including paclitaxel, out of the cell, thereby reducing its intracellular accumulation and cytotoxic effect. nih.gov Given the structural similarity between paclitaxel and 3'-p-Hydroxy Paclitaxel, it is plausible that P-gp may also recognize and transport this metabolite, although specific studies are needed to confirm this.

The hydroxylation of paclitaxel to form 3'-p-Hydroxy Paclitaxel increases the polarity of the molecule. scholarsresearchlibrary.com This increased polarity may influence its ability to passively diffuse across the cell membrane and could potentially alter its interaction with membrane transporters compared to paclitaxel.

Once inside the cell, the primary site of action for paclitaxel is the microtubules, which are key components of the cytoskeleton and are distributed throughout the cytoplasm. pharmacology2000.com Paclitaxel binds to the β-tubulin subunit of the microtubules. pharmacology2000.com Given that 3'-p-Hydroxy Paclitaxel's mechanism of action is also microtubule stabilization, its primary intracellular localization is expected to be in the cytoplasm, associated with the microtubule network. scholarsresearchlibrary.com

Preclinical Pharmacokinetic and Biodistribution Research Non Human Models

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic profile of 3'-p-Hydroxy Paclitaxel (B517696) has been characterized following the administration of Paclitaxel, shedding light on its formation and subsequent circulation in animal models.

As 3'-p-Hydroxy Paclitaxel is a metabolite, its presence in the body results from the biotransformation of Paclitaxel, primarily in the liver by the cytochrome P450 enzyme CYP3A4. nih.gov Therefore, its "absorption" is linked to the metabolic conversion of the parent drug.

Once formed, 3'-p-Hydroxy Paclitaxel is distributed and eliminated. A study in xenograft nude mice intravenously injected with Paclitaxel provided key pharmacokinetic parameters for 3'-p-Hydroxy Paclitaxel in plasma. nih.gov The research highlighted that its clearance and volume of distribution are quantifiable. In these studies, fecal excretion is a major route of elimination for Paclitaxel and its hydroxylated metabolites. nih.govnih.gov One study in female FVB mice noted that after paclitaxel administration, small amounts of 3'-p-hydroxypaclitaxel (B27951) were detected in the gut, liver, and gall bladder, but not in the systemic circulation or other tissues. nih.gov However, other research has successfully quantified its levels in plasma. nih.gov

A study utilizing xenograft nude mice administered with Paclitaxel provided the following pharmacokinetic parameters for 3'-p-Hydroxy Paclitaxel.

Table 1: Mean Pharmacokinetic Parameters of 3'-p-Hydroxy Paclitaxel in Xenograft Nude Mice Following Intravenous Administration of Paclitaxel. nih.gov

The formulation of the parent drug, Paclitaxel, can significantly influence its pharmacokinetic profile, which in turn affects the formation and subsequent pharmacokinetics of its metabolites, including 3'-p-Hydroxy Paclitaxel. For instance, the vehicle used to solubilize Paclitaxel, such as Cremophor EL, is known to alter the distribution and disposition of the parent drug, leading to nonlinear pharmacokinetics. nih.gov This effect on Paclitaxel's plasma concentration and tissue distribution directly impacts the amount of substrate available for metabolism into 3'-p-Hydroxy Paclitaxel. Studies on alternative formulations, such as nanosponges for oral delivery of Paclitaxel in rats, have shown enhanced bioavailability of the parent drug, which would consequently alter the exposure profile of its metabolites. tandfonline.com

Tissue Distribution Studies

The distribution of 3'-p-Hydroxy Paclitaxel to various tissues has been investigated in animal models, primarily by measuring its concentration in plasma and specific organs following the administration of Paclitaxel.

Sensitive and specific high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) methods have been developed and validated for the simultaneous quantification of Paclitaxel and its metabolites, including 3'-p-Hydroxy Paclitaxel, in biological matrices. nih.govnih.gov In a study with xenograft nude mice, this methodology was successfully applied to determine the concentration-time profiles of 3'-p-Hydroxy Paclitaxel in both plasma and tumor tissue. nih.gov The lower limit of quantification for 3'-p-Hydroxy Paclitaxel was established at 0.25 ng/mL in both mouse plasma and tumor tissue homogenate, allowing for detailed pharmacokinetic and distribution analysis. nih.gov

Table 2: Bioanalytical Method Validation for 3'-p-Hydroxy Paclitaxel Quantification. nih.gov

Direct studies on the tissue distribution of 3'-p-Hydroxy Paclitaxel are limited. However, research on the metabolism and excretion of Paclitaxel in mice provides some insights. Following Paclitaxel administration, small quantities of 3'-p-Hydroxy Paclitaxel have been specifically identified in the gut, liver, and gall bladder. nih.gov This localization is consistent with its formation in the liver and subsequent hepatobiliary excretion. The majority of Paclitaxel and its hydroxylated metabolites are eliminated via fecal excretion. nih.gov While comprehensive studies detailing concentrations in a wide array of organs are scarce for the metabolite itself, the distribution of the parent compound, Paclitaxel, has been shown to be extensive in most tissues except for the brain. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development of 3 P Hydroxy Paclitaxel

Investigation of Structural Modifications and Their Biological Effects

The core structure of 3'-p-Hydroxy Paclitaxel (B517696) is itself a modification of Paclitaxel, with the key difference being the addition of a hydroxyl group at the para-position of the C-3' phenyl ring. This modification, which occurs metabolically via the CYP3A4 enzyme, results in a molecule that, while still active, is generally less potent than the parent drug. The investigation into further structural modifications of the Paclitaxel scaffold, particularly around the C-3' phenyl ring, has provided valuable SAR insights.

SAR studies have revealed that the phenyl groups at the C-2, C-3', and C-3'N positions are not strictly essential for antimitotic activity. This has opened avenues for the development of analogues with different substituents. For instance, replacing the 3'-phenyl group with a t-butyl group has been shown to potentially increase the pro-apoptotic and cytotoxic activity of the drug.

Further studies have focused on substitutions on the C-3' phenyl ring. In one notable example, a Paclitaxel analogue featuring a chloro-substitution at the para-position of the 3'-phenyl ring was synthesized. Biological evaluation of this compound in tubulin assembly assays and cytotoxicity assays against B16 melanoma cells showed that its activity was comparable to that of the parent Paclitaxel. This finding indicates that the 3'-phenyl ring can tolerate certain modifications without a significant loss of function, a key piece of information for the design of future analogues.

These investigations highlight a critical aspect of taxane (B156437) SAR: while the core baccatin (B15129273) III structure and the C-13 side chain are vital for activity, specific peripheral moieties like the 3'-phenyl ring can be modified to potentially fine-tune the molecule's biological and pharmacological properties.

| Compound | Structural Modification (Relative to Paclitaxel) | Reported Biological Effect | Reference |

|---|---|---|---|

| 3'-p-Hydroxy Paclitaxel | Addition of -OH group at the 3'-para-phenyl position | Retains antitumor activity but is less potent than Paclitaxel. | |

| 3'-(p-chlorophenyl) Paclitaxel Analogue | Replacement of 3'-phenyl with a p-chlorophenyl group | Activity is comparable to Paclitaxel in tubulin assembly and cytotoxicity assays. | |

| 3'-t-butyl Paclitaxel Analogue | Replacement of 3'-phenyl with a t-butyl group | Considered a favorable modification that can increase potency and bioavailability. |

Impact of Hydroxylation at the 3'-p Position on Molecular Interactions

While the core taxane structure responsible for microtubule stabilization remains intact, the added hydroxyl group can influence the binding affinity of the molecule to its target, β-tubulin. Hydroxyl groups are potent hydrogen bond donors and acceptors. The precise orientation of the 3'-phenyl side chain within the tubulin binding pocket determines whether this new -OH group can form favorable hydrogen bonds with amino acid residues in the pocket or if it introduces steric or electronic repulsion. The observed lower potency of 3'-p-Hydroxy Paclitaxel compared to Paclitaxel suggests that this specific modification does not optimize the binding interactions, possibly leading to a reduced binding affinity for tubulin.

The critical role of hydroxyl groups in the C-13 side chain's contribution to binding affinity is well-documented. For example, studies on the 2'-OH group have shown through molecular dynamics simulations that it can form a persistent hydrogen bond with the D26 residue within the microtubule binding site. The removal of this single 2'-OH group was found to reduce the binding affinity for microtubules by over 100-fold, demonstrating its profound importance for the stability of the drug-receptor complex. By analogy, the 3'-p-hydroxyl group introduces a new potential hydrogen bonding site. Its positioning may either create a new, stabilizing interaction or disrupt the optimal conformation of the side chain, leading to a net decrease in binding energy.

Design and Synthesis of 3'-p-Hydroxy Paclitaxel Analogues for SAR Studies

The design and synthesis of analogues are fundamental to SAR exploration. While 3'-p-Hydroxy Paclitaxel itself is not typically used as a starting material for semi-synthesis due to its lower potency, the synthetic strategies developed for modifying the 3'-phenyl ring of Paclitaxel are directly applicable to creating a library of 3'-p-Hydroxy Paclitaxel analogues.

A prominent and effective strategy for creating such analogues involves the coupling of a modified C-13 side chain with the baccatin III core. The synthesis of analogues with substitutions on the 3'-phenyl ring often begins with the asymmetric synthesis of a corresponding β-lactam (2-azetidinone) derivative, which serves as the precursor for the entire side chain.

The general synthetic route can be summarized as follows:

β-Lactam Synthesis : A substituted β-lactam carrying the desired modification on the phenyl ring (e.g., a p-hydroxy group, which would be appropriately protected) is synthesized. The ester enolate-imine cyclocondensation reaction is a well-established method for achieving this with high stereochemical control.

Side Chain Acylation : The nitrogen of the synthesized β-lactam is acylated, for example, with benzoyl chloride, to install the N-benzoyl group.

Coupling Reaction : The N-acyl β-lactam is then coupled to the C-13 hydroxyl group of a protected baccatin III core, typically 7-(triethylsilyl)baccatin III (7-TES-baccatin III). This coupling reaction opens the β-lactam ring and forms the crucial ester linkage, attaching the complete side chain to the taxane core.

Deprotection : In the final step, all protecting groups (e.g., the triethylsilyl group at C-7 and any protecting group on the 3'-p-hydroxy moiety) are removed to yield the final Paclitaxel analogue.

This modular approach allows for the systematic introduction of a wide variety of substituents onto the 3'-phenyl ring, enabling a thorough investigation of the SAR at this position.

Computational and Cheminformatics Approaches to SAR

Computational modeling and cheminformatics have become indispensable tools for accelerating drug discovery and elucidating complex SAR. These approaches are widely used to study Paclitaxel and its analogues, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking is a primary computational technique used to predict the preferred binding orientation of a ligand to its receptor. Studies have been performed where large libraries of Paclitaxel analogues are docked into the known binding site on β-tubulin. By calculating a binding or "glide" score, these simulations can rank analogues based on their predicted binding affinity, helping to prioritize which compounds to synthesize and test experimentally. This approach allows for the virtual screening of thousands of potential modifications before committing to resource-intensive chemical synthesis.

Molecular Dynamics (MD) Simulations offer a more sophisticated view by simulating the movement of the ligand-receptor complex over time. Extensive MD simulations have been used to explore the various binding modes of Paclitaxel within the tubulin protofilament. These studies reveal the dynamic interplay between the drug and the protein, identifying key amino acid residues that influence binding affinity and highlighting conformational changes in tubulin, such as in the M-loop, that are critical for microtubule stabilization. Such simulations could be used to understand precisely how the 3'-p-hydroxyl group alters the conformational dynamics and stability of the complex compared to Paclitaxel.

Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For Paclitaxel analogues, 3-D QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully employed. In a CoMFA study, 3-D steric and electrostatic fields around aligned molecules are correlated with their observed cytotoxic potencies. The resulting models can not only predict the activity of new, unsynthesized analogues but also generate visual maps that indicate where steric bulk or specific electronic properties are likely to increase or decrease activity, thereby guiding rational drug design.

| Computational Approach | Application in Paclitaxel SAR | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding poses and affinities of analogues in the tubulin pocket. | Ranking of potential analogues based on binding scores; identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts). | |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the paclitaxel-tubulin complex over time. | Revealing multiple binding modes, ligand-induced conformational changes in tubulin, and the role of specific residues in binding stability. | |

| 3-D QSAR (e.g., CoMFA) | Building predictive models that correlate 3D structural features with biological activity. | Forecasting the activity of novel analogues; generating 3D contour maps that guide structural modifications for improved potency. |

Analytical Methodologies for Research and Preclinical Quantification of 3 P Hydroxy Paclitaxel

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to isolating 3'-p-Hydroxy Paclitaxel (B517696) from its parent compound, Paclitaxel, other metabolites like 6α-hydroxypaclitaxel, and endogenous components present in biological samples. This separation is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3'-p-Hydroxy Paclitaxel. derpharmachemica.comsigmaaldrich.comijprajournal.comwho.intnih.gov Reverse-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov

One established HPLC method utilizes a C18 column (50x2.1 mm) with an isocratic mobile phase of acetonitrile, water, and acetic acid (50:50:0.1) at a flow rate of 200 µl/min. nih.gov Another method employs a gradient elution with 0.1% formic acid in acetonitrile and water over an 8-minute run time on a polar reverse phase column. nih.gov The detection is typically performed using UV detectors at a wavelength of around 227 nm. nih.gov The retention time for 3'-p-Hydroxy Paclitaxel in one such system was approximately 2.3 minutes. nih.gov

HPLC System Parameters for 3'-p-Hydroxy Paclitaxel Analysis

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Column | C18 (50x2.1 mm) | Phenomenex synergy polar reverse phase (4 μm, 2 mm × 50 mm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (50:50:0.1) | Gradient of 0.1% formic acid in acetonitrile and water |

| Flow Rate | 200 µl/min | Not specified |

| Detection | Not specified | UV at 227 nm |

| Run Time | < 5 min | 8 min |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns with smaller particle sizes (typically less than 2 µm). For the analysis of 3'-p-Hydroxy Paclitaxel, a UHPLC system equipped with a C18 column (2.1 × 50 mm, 1.8 μm) has been successfully used. nih.gov The separation was achieved with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, at a flow rate of 0.2 mL/min. nih.gov This rapid method allowed for a total analysis time of only 3.0 minutes per injection. nih.gov

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of 3'-p-Hydroxy Paclitaxel, especially at the low concentrations typically found in biological samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 3'-p-Hydroxy Paclitaxel in preclinical research. nih.govnih.govnih.gov This technique combines the superior separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. Several validated LC-MS/MS methods have been developed for the simultaneous determination of Paclitaxel and its metabolites, including 3'-p-Hydroxy Paclitaxel. nih.govnih.gov These methods are essential for pharmacokinetic and tumor distribution studies in animal models. nih.gov

Electrospray ionization (ESI) is the most common ionization source used in LC-MS/MS methods for the analysis of 3'-p-Hydroxy Paclitaxel. nih.govnih.govnih.gov It is a soft ionization technique that generates intact molecular ions, which is crucial for accurate mass analysis. Detection is typically performed in the positive ion mode. nih.govnih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. In MRM, the first quadrupole isolates the precursor ion of the analyte (in this case, the molecular ion of 3'-p-Hydroxy Paclitaxel), which is then fragmented in the collision cell. The second quadrupole then isolates a specific product ion. This precursor-to-product ion transition is unique to the analyte and provides a high degree of specificity, minimizing interference from other compounds in the matrix. For 3'-p-Hydroxy Paclitaxel, a common MRM transition is 870 > 509 u. nih.gov

Mass Spectrometry Parameters for 3'-p-Hydroxy Paclitaxel Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 870 |

| Product Ion (m/z) | 509 |

Quantification in Biological Matrices for Research (e.g., mouse plasma, tumor tissue, cell lysates)

Sample preparation is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov One method for plasma involves liquid-liquid extraction with methyl-tert-butyl ether (MTBE). nih.govnih.gov Another approach for both plasma and tumor tissue utilizes solid-phase extraction, which has been shown to provide high extraction recovery and reduce matrix effects. nih.gov For tumor tissue, the sample is first homogenized in a solution of saline and methanol. nih.gov

The developed analytical methods have demonstrated good linearity over a range of concentrations. For instance, in mouse plasma and tumor tissue, linearity for 3'-p-Hydroxy Paclitaxel was established in the range of 0.25 to 500.0 ng/mL. nih.gov Another method in human plasma showed linearity from 1 to 1,000 ng/mL. nih.gov The lower limit of quantification (LLOQ) is typically in the sub-ng/mL range, for example, 0.25 ng/mL in mouse plasma and tumor tissue. nih.gov

Validation Parameters for 3'-p-Hydroxy Paclitaxel Quantification in Biological Matrices

| Parameter | Mouse Plasma & Tumor Tissue | Human Plasma |

|---|---|---|

| Linearity Range | 0.25 - 500.0 ng/mL | 1 - 1,000 ng/mL |

| LLOQ | 0.25 ng/mL | 1 ng/mL |

| Accuracy | Within acceptable limits | 100.5% - 112.8% |

| Precision (%CV) | Within acceptable limits | < 11.3% |

| Extraction Recovery | 89.6 ± 5.2% | 74.2% - 86.7% |

| Matrix Effect | 104.2 ± 5.9% | -2.3% to 6.2% |

These robust and sensitive analytical methodologies are indispensable for advancing our understanding of the metabolism and disposition of Paclitaxel in preclinical models, ultimately contributing to the development of more effective cancer therapies.

Method Validation for Research Applications (e.g., linearity, precision, accuracy, extraction recovery, matrix effects)

The quantification of 3'-p-Hydroxy Paclitaxel in biological matrices, primarily human plasma, for research and preclinical studies necessitates the use of thoroughly validated analytical methods to ensure the reliability and accuracy of the results. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose. nih.govmdpi.com Method validation is performed in accordance with guidelines from regulatory bodies and assesses several key parameters. mdpi.com

Linearity: Analytical methods must demonstrate a linear relationship between the concentration of 3'-p-Hydroxy Paclitaxel and the instrument's response over a specified range. For instance, a validated LC-MS/MS method demonstrated linearity for 3'-p-Hydroxy Paclitaxel in human plasma over a concentration range of 1 to 1,000 ng/mL. nih.gov Another study established a linear range of 0.25 to 500.0 ng/mL in mouse plasma and tumor tissue. mdpi.com A separate column-switching liquid chromatography/tandem mass spectrometry method showed a linearity range of 0.87-435 ng/mL in human plasma. researchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. For 3'-p-Hydroxy Paclitaxel, an LC-MS/MS assay showed intra- and inter-assay precisions with a coefficient of variation (CV) of less than 11.3%. nih.gov The accuracy for the same assay, based on quality control samples, ranged from 100.5% to 112.8%. nih.gov Another HPLC method reported an accuracy of between 95% and 97% at a concentration of 50 ng/mL. nih.gov A different method reported intra- and inter-day precision of less than 11.1% and accuracy within ±14.4%. researchgate.net

Extraction Recovery: Extraction recovery is a measure of the efficiency of the sample preparation process in extracting the analyte from the biological matrix. For 3'-p-Hydroxy Paclitaxel, a liquid-liquid extraction procedure using methyl tert-butyl ether (MTBE) yielded recoveries from human plasma ranging from 74.2% to 86.7%. nih.gov A separate HPLC method that employed solid-phase extraction (SPE) reported a recovery of 91% for 3'-p-hydroxypaclitaxel (B27951) from human plasma. nih.gov

Matrix Effects: Matrix effects are the influence of co-eluting, interfering substances from the biological sample on the ionization of the target analyte, which can lead to ion suppression or enhancement. In a validated LC-MS/MS method, the matrix effect for 3'-p-Hydroxy Paclitaxel was found to be negligible, ranging from -2.3% to 6.2%, with CVs less than 11%. nih.gov This indicates that components of the plasma matrix did not significantly interfere with the quantification of the analyte. nih.gov

The following table summarizes the validation parameters from various analytical methods developed for the quantification of 3'-p-Hydroxy Paclitaxel.

| Parameter | Method | Matrix | Result | Reference |

| Linearity | LC-MS/MS | Human Plasma | 1–1,000 ng/mL | nih.gov |

| HPLC-MS/MS | Mouse Plasma & Tumor | 0.25–500.0 ng/mL | mdpi.com | |

| LC-MS/MS | Human Plasma | 0.87–435 ng/mL | researchgate.net | |

| Accuracy | LC-MS/MS | Human Plasma | 100.5% to 112.8% | nih.gov |

| HPLC with UV | Human Plasma | 95% to 97% | nih.gov | |

| LC-MS/MS | Human Plasma | Within ±14.4% | researchgate.net | |

| Precision | LC-MS/MS | Human Plasma | <11.3% CV | nih.gov |

| LC-MS/MS | Human Plasma | <11.1% CV | researchgate.net | |

| Extraction Recovery | LC-MS/MS (LLE) | Human Plasma | 74.2% to 86.7% | nih.gov |

| HPLC (SPE) | Human Plasma | 91% | nih.gov | |

| Matrix Effect | LC-MS/MS | Human Plasma | -2.3% to 6.2% | nih.gov |

Development of High-Throughput Analytical Methods for Research Screening

The development of high-throughput analytical methods is crucial for efficiently screening large numbers of samples in research settings, such as in pharmacokinetic and metabolic studies. For 3'-p-Hydroxy Paclitaxel, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for adaptation to high-throughput workflows due to their high sensitivity, selectivity, and speed.

Key features of these methods that enable high-throughput capacity include rapid chromatographic separation and simple sample preparation techniques. For example, an LC-MS/MS method has been developed that allows for the simultaneous quantification of paclitaxel and its metabolites, including 3'-p-Hydroxy Paclitaxel, with a total chromatographic run time of only 8 minutes. nih.gov This relatively short run time allows for a greater number of samples to be analyzed in a given period.

Furthermore, the sample preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be streamlined and automated. nih.govnih.gov The use of 96-well plates for sample processing, for instance, can significantly increase the throughput compared to processing individual vials. The column-switching HPLC technique also contributes to high-throughput capabilities by automating sample clean-up and injection, thereby reducing manual intervention and analysis time. researchgate.net The high sensitivity of MS/MS detection often allows for the use of smaller sample volumes (e.g., 0.1 mL of plasma), which simplifies sample collection and handling. nih.gov

The combination of a fast chromatographic method with automated or simplified sample preparation provides a robust platform for the high-throughput screening of 3'-p-Hydroxy Paclitaxel, facilitating its further investigation in various research applications.

Mechanisms of Resistance to Paclitaxel in Research Models Contextual for Metabolite Research

Cellular Mechanisms of Resistance in In Vitro Models

In vitro studies using cancer cell lines have been instrumental in identifying cellular adaptations that lead to paclitaxel (B517696) resistance.

A primary mechanism of resistance to paclitaxel involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized transporter that actively removes paclitaxel from cancer cells, thereby reducing its intracellular concentration and cytotoxic effect. Similarly, other transporters like ABCC10 have been implicated in paclitaxel efflux.

Currently, there is a lack of specific research investigating whether 3'-p-Hydroxy Paclitaxel is a substrate for these efflux pumps. Its structural similarity to paclitaxel might suggest a potential for interaction, but without dedicated studies, its role in efflux pump-mediated resistance remains unknown.

Paclitaxel's therapeutic action relies on its ability to stabilize microtubules, leading to mitotic arrest and cell death. Resistance can emerge through alterations in the microtubule network itself. This includes mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules. These mutations can change the binding site of paclitaxel or alter the intrinsic stability of the microtubules, making them less susceptible to the drug's effects.

The impact of 3'-p-Hydroxy Paclitaxel on microtubule dynamics has not been a focus of published research. It is known to be a less pharmacologically active metabolite than its parent compound, which may imply a reduced ability to interact with and stabilize microtubules. However, direct evidence of its effect, or lack thereof, on both wild-type and mutated tubulin is not available.

Molecular Mechanisms of Resistance

Beyond cellular structures, specific molecular pathways can be altered in cancer cells to confer resistance to paclitaxel.

Apoptosis, or programmed cell death, is a crucial process for the efficacy of many chemotherapy drugs, including paclitaxel. Cancer cells can develop resistance by altering the expression of proteins that regulate this pathway. Overexpression of anti-apoptotic proteins, such as Bcl-2, can prevent paclitaxel-induced cell death. Conversely, mutations in the tumor suppressor gene p53, which plays a key role in initiating apoptosis in response to cellular stress, can also lead to resistance.

The influence of 3'-p-Hydroxy Paclitaxel on these apoptotic pathways is currently uncharacterized. It is plausible that its reduced cytotoxic activity compared to paclitaxel results in a weaker induction of apoptotic signals. However, without experimental data, its interaction with proteins like Bcl-2 and p53 remains speculative.

Variations in an individual's genetic makeup, known as genetic polymorphisms, can influence their response to chemotherapy. While research has explored the impact of polymorphisms on paclitaxel's efficacy and toxicity, similar studies focusing on 3'-p-Hydroxy Paclitaxel are absent.

Changes in the expression of various genes, often identified through genomic and proteomic analyses of resistant cell lines, contribute to the multifaceted nature of paclitaxel resistance. These changes can affect drug metabolism, cell cycle control, and DNA repair mechanisms. The specific gene expression changes induced by or in response to 3'-p-Hydroxy Paclitaxel have not been investigated.

Strategies to Overcome Resistance in Preclinical Settings

A variety of strategies are being explored in preclinical research to overcome paclitaxel resistance. These include the development of P-glycoprotein inhibitors, the use of combination therapies to target multiple pathways simultaneously, and the design of novel drug delivery systems to enhance intracellular drug concentrations.

Given that 3'-p-Hydroxy Paclitaxel is a metabolite with reduced activity, it is not currently considered a therapeutic agent, and therefore, strategies to overcome resistance are not focused on this compound. Understanding its potential interactions with resistance mechanisms could, however, inform the development of more effective paclitaxel-based therapies.

Biosynthetic Pathways of Taxane Precursors and Regulation Relevance to Source of Paclitaxel and Derivatives

Overview of Taxane (B156437) Diterpenoid Core Biosynthesis

The journey to paclitaxel (B517696) begins with the formation of a complex 20-carbon (diterpenoid) molecular backbone known as the taxane core. This process involves the universal diterpenoid progenitor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The biosynthesis of this core structure is a multi-step process that starts with basic carbon building blocks and culminates in the characteristic tricyclic taxane skeleton.

The fundamental building blocks for all isoprenoids, including the taxane diterpenoids, are the five-carbon units isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govannualreviews.orgnih.gov In plants, two distinct pathways can produce these precursors: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. annualreviews.orgnih.gov The biosynthesis of paclitaxel's precursors occurs in the plastids and is supplied by the MEP pathway. nih.gov

The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). annualreviews.orgnih.gov The resulting product, 1-deoxy-D-xylulose-5-phosphate (DXP), is then converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) by DXP reductoisomerase (DXR), which is the first committed step of this pathway. nih.govnih.gov A series of subsequent enzymatic reactions ultimately yields IPP and DMAPP. nih.gov These C5 units are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, GGPP, which is the direct substrate for the formation of the taxane skeleton. nih.gov

Table 1: Key Stages of the Methylerythritol Phosphate (MEP) Pathway

| Step | Substrate(s) | Key Enzyme | Product |

|---|---|---|---|

| 1 | Pyruvate + Glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose-5-phosphate (DXP) | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol-4-phosphate (MEP) |

| 3-7 | MEP and subsequent intermediates | Multiple enzymes (IspD, IspE, IspF, IspG, IspH) | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |

Enzymatic Steps in Taxane Hydroxylation and Acylation

Following the creation of the foundational taxane skeleton by taxadiene synthase, the hydrocarbon core undergoes an extensive and complex series of post-modification reactions. nih.govnih.gov These modifications, primarily hydroxylations and acylations, are responsible for the dense functionalization of the molecule, which is essential for its biological activity. This intricate series of enzymatic steps gradually builds the structure of paclitaxel and other related taxoids.

A significant portion of the enzymatic steps in paclitaxel biosynthesis involves the addition of oxygen atoms to the taxane core, a process known as hydroxylation. These reactions are predominantly catalyzed by a superfamily of heme-containing enzymes called cytochrome P450 monooxygenases (CYPs or P450s). nih.govnih.govnih.govwikipedia.org It is estimated that approximately half of the 19 enzymatic steps in the entire paclitaxel pathway are mediated by these P450 enzymes. nih.govnih.gov

The P450s involved in taxoid biosynthesis in Taxus species largely belong to the CYP725A subfamily. frontiersin.orgnih.gov The first of these oxygenation steps is the hydroxylation of taxadiene at the C5 position, catalyzed by taxadiene 5α-hydroxylase (CYP725A4), to produce taxadien-5α-ol. nih.govnih.gov Subsequent hydroxylations occur at various other positions on the taxane ring, including C1, C2, C7, C9, C10, and C13. nih.govnih.govfrontiersin.org The discovery and characterization of these enzymes have been challenging due to their high sequence similarity but distinct substrate specificities. nih.gov This complexity suggests that the pathway may not be strictly linear but rather a biosynthetic network with competing and interconnected branches. nih.govnih.gov

Acylation, the addition of acyl or aroyl groups, is another critical class of modification in the paclitaxel biosynthetic pathway. These reactions are catalyzed by a group of enzymes known as acyltransferases (ACTs), which belong to the BAHD family. nih.gov These enzymes utilize activated acyl donors, typically acyl-Coenzyme A thioesters, to attach various functional groups to the hydroxylated taxane intermediates. nih.govnih.gov

Several key acyltransferases have been identified and characterized:

Baccatin (B15129273) III:3-amino-3-phenylpropanoyl Transferase (BAPT): BAPT is responsible for attaching the C13-side chain, a crucial element for the drug's anticancer activity. It catalyzes the selective acylation of the C13 hydroxyl group of baccatin III with β-phenylalanoyl-CoA as the acyl donor. nih.govfrontiersin.orgupf.edu

3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT): This enzyme functions in one of the final steps of the pathway. It attaches the benzoyl group to the amino group of the C13-side chain. nih.govznaturforsch.comupf.edu

Other important acyltransferases include taxadiene-5α-ol-O-acetyl transferase (TAT), which catalyzes the first acylation step of the pathway, and taxane-2α-O-benzoyl transferase (TBT), which functions in a late-stage benzoylation at the C2 position. nih.gov

Table 2: Key Acyltransferases in the Paclitaxel Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acetylates 10-DAB III to form baccatin III |

| Baccatin III:3-amino-3-phenylpropanoyl Transferase | BAPT | Attaches the β-phenylalanoyl side chain to baccatin III |

| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Adds the N-benzoyl group to the C13-side chain |

| Taxadiene-5α-ol-O-acetyl Transferase | TAT | Acetylates taxadien-5α-ol |

Genetic and Proteomic Analysis of Taxus Species for Taxoid Production

Enhancing the production of paclitaxel and other valuable taxoids relies heavily on a deep understanding of the genetic and proteomic landscape of Taxus species. nih.govoup.com Recent technological advancements have significantly accelerated the discovery of genes and the elucidation of regulatory mechanisms controlling the taxoid biosynthetic pathway. nih.govoup.com

The advent of transcriptomics and the sequencing of several Taxus genomes have been instrumental in identifying the full set of genes required for paclitaxel biosynthesis. nih.govoup.comresearchgate.net Techniques such as differential display of mRNA combined with homology-based searches of cDNA libraries from methyl jasmonate-induced Taxus cells have successfully led to the discovery of novel genes, particularly those encoding the numerous cytochrome P450 hydroxylases. nih.gov Furthermore, quantitative real-time RT-PCR (qRT-PCR) has been employed to monitor the expression levels of key pathway genes, such as TXS, DBAT, BAPT, and DBTNBT, allowing researchers to correlate transcript abundance with the accumulation of specific taxanes in plantlets and cell cultures. znaturforsch.comnih.gov

Proteomic analyses, using methods like liquid chromatography-mass spectrometry (LC-MS/MS), provide a complementary approach. oup.com By comparing the protein profiles of different Taxus species or cultures under various conditions, scientists can identify proteins whose abundance correlates with high taxoid yield. oup.com This information helps to pinpoint key enzymes and regulatory proteins.

This foundational genetic and proteomic knowledge is being actively applied in metabolic engineering strategies. Overexpression of identified rate-limiting enzymes, such as DBAT, has been shown to increase paclitaxel yields in transgenic Taxus cell cultures. wpi.eduupf.edu Moreover, advanced gene-editing technologies like CRISPR are being used to modulate the expression of competing metabolic pathways. For instance, downregulating the phenylpropanoid pathway, which also uses a precursor common to taxane synthesis, has been shown to redirect metabolic flux and achieve a significant increase in paclitaxel accumulation. wpi.edufrontiersin.org

Regulation of Biosynthesis in Plant Cell Cultures (e.g., elicitation, precursor feeding)

The production of paclitaxel and its derivatives, such as 3'-p-Hydroxy Paclitaxel, through plant cell cultures of Taxus species offers a sustainable and controllable alternative to extraction from yew tree bark. nih.govtandfonline.com Plant cell culture technology allows for the cultivation of plant cells in large bioreactors under controlled conditions, ensuring a continuous and reliable supply. google.com However, the yields of these valuable compounds from untreated cell cultures are often low, making commercial production challenging. wpi.edu To overcome this limitation, various biotechnological strategies have been developed to enhance the productivity of these cultures. The most effective of these strategies involve the manipulation of the biosynthetic pathways through elicitation and precursor feeding to regulate and boost the synthesis of taxanes. tsijournals.comnih.gov

Elicitation

Elicitation is a widely used technique to stimulate the production of secondary metabolites in plant cell cultures. It involves the addition of substances known as elicitors to the culture medium, which trigger defense responses in the plant cells, often leading to an upregulation of the biosynthetic pathways for compounds like paclitaxel. researchgate.net These elicitors can be biotic (of biological origin) or abiotic (of non-biological origin).